6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that features a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylsulfonylbutanamido Group: This step involves the formation of an amide bond between the thienopyridine core and the phenylsulfonylbutanamido moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Phenylsulfonyl Derivatives: Compounds with phenylsulfonyl groups attached to different core structures.
Uniqueness
6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-acetyl-2-[4-(benzenesulfonyl)butanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-13(24)23-10-9-15-16(12-23)29-20(18(15)19(21)26)22-17(25)8-5-11-30(27,28)14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVMMHOKHMXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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